molecular formula C14H21NO2 B4003250 2,6-dimethyl-4-(2-phenoxyethyl)morpholine

2,6-dimethyl-4-(2-phenoxyethyl)morpholine

Cat. No.: B4003250
M. Wt: 235.32 g/mol
InChI Key: UWBRSERUKWEFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(2-phenoxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their diverse pharmacological activities

Scientific Research Applications

2,6-Dimethyl-4-(2-phenoxyethyl)morpholine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(2-phenoxyethyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-phenoxyethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-phenoxyethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new morpholine derivatives with different substituents.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(2-phenoxyethyl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on estrogen receptors or cholinergic receptors, modulating their activity. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.

    Phenoxyethylamine: Shares the phenoxyethyl group but lacks the morpholine ring.

Uniqueness

2,6-Dimethyl-4-(2-phenoxyethyl)morpholine is unique due to the combination of the morpholine ring and the phenoxyethyl group. This unique structure imparts specific pharmacological properties that are not observed in simpler analogs. The presence of both the morpholine ring and the phenoxyethyl group allows for a broader range of interactions with biological targets, making it a valuable compound in drug design and development .

Properties

IUPAC Name

2,6-dimethyl-4-(2-phenoxyethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-12-10-15(11-13(2)17-12)8-9-16-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBRSERUKWEFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethyl-4-(2-phenoxyethyl)morpholine
Reactant of Route 2
Reactant of Route 2
2,6-dimethyl-4-(2-phenoxyethyl)morpholine
Reactant of Route 3
Reactant of Route 3
2,6-dimethyl-4-(2-phenoxyethyl)morpholine
Reactant of Route 4
Reactant of Route 4
2,6-dimethyl-4-(2-phenoxyethyl)morpholine
Reactant of Route 5
Reactant of Route 5
2,6-dimethyl-4-(2-phenoxyethyl)morpholine
Reactant of Route 6
Reactant of Route 6
2,6-dimethyl-4-(2-phenoxyethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.